1-(4-Nitrophenyl)guanidine nitrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

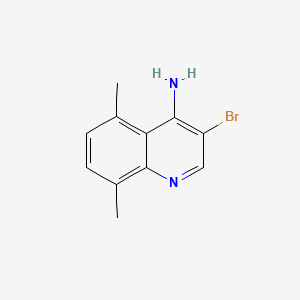

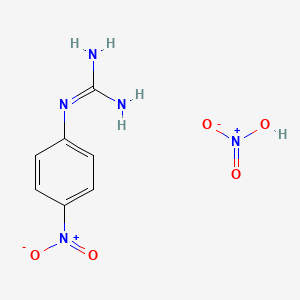

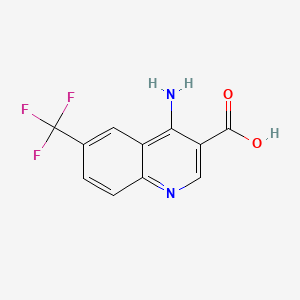

1-(4-Nitrophenyl)guanidine nitrate is a chemical compound with the molecular formula C7H9N5O5 . It has a molecular weight of 243.18 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-(4-Nitrophenyl)guanidine nitrate consists of 7 carbon atoms, 9 hydrogen atoms, 5 nitrogen atoms, and 5 oxygen atoms . The exact structure is not provided in the available resources.

Physical And Chemical Properties Analysis

1-(4-Nitrophenyl)guanidine nitrate is a solid compound . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

科学研究应用

-

Organic & Biomolecular Chemistry

- Application : One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines .

- Method : This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

- Results : The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .

-

Thermal Analysis and Calorimetry

- Application : Investigation of thermal decomposition properties of guanidine nitrate and basic cupric nitrate (GN/BCN) gas-generating agents for airbag application .

- Method : The determination factors of thermal decomposition properties of GN/BCN were investigated by the thermogravimetry–differential scanning calorimetry–mass spectrometry–Fourier transform infrared spectroscopy (TG-DSC-MS-FTIR) and automatic calorimeter .

- Results : The onset reaction temperatures of GN/BCN mixtures were lower than that of individual GN and BCN. The thermal decomposition of GN/BCN mixtures could be divided into three stages .

-

- Application : Synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines .

- Method : This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

- Results : The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .

-

- Application : Guanidines have found application in a diversity of biological activities .

- Method : The preparation of acyclic guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine .

- Results : Guanidines serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

-

- Application : Guanidine nitrate is used as the gas generator in automobile airbags .

- Method : It is less toxic than the mixture used in older airbags of sodium azide, potassium nitrate, and silica, and it is less explosive and sensitive to moisture compared to the very cheap ammonium nitrate .

- Results : This application has made airbags safer and more reliable .

- Chemical Synthesis

- Application : A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines .

- Method : This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .

- Results : The guanidine functionality is a privileged structure in many natural products, biochemical processes and pharmaceuticals, playing key roles in various biological functions .

安全和危害

1-(4-Nitrophenyl)guanidine nitrate is a research chemical and should be handled with appropriate safety measures . Guanidine nitrate, a related compound, is known to be a hazardous substance, being an explosive and containing an oxidant (nitrate). It is also harmful to the eyes, skin, and respiratory tract .

未来方向

The degradation of guanidine nitrate upon exposure to nitrogen oxide gases has been studied, which could have implications for the stability and use of 1-(4-Nitrophenyl)guanidine nitrate . Additionally, the development of new synthetic methods for guanidines, such as the one-pot synthesis approach, could open up new possibilities for the synthesis and use of 1-(4-Nitrophenyl)guanidine nitrate .

属性

IUPAC Name |

nitric acid;2-(4-nitrophenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-1-3-6(4-2-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOYYGKJQOLCPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)guanidine nitrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)